molecular formula C33H32N2O4 B11512813 6-hexyl-10-nitro-13,13-diphenyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine

6-hexyl-10-nitro-13,13-diphenyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine

Cat. No.: B11512813
M. Wt: 520.6 g/mol
InChI Key: JUEZFFDZINZSQV-UHFFFAOYSA-N
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Description

6-Hexyl-10-nitro-13,13-diphenyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine is a complex organic compound belonging to the benzoxazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hexyl-10-nitro-13,13-diphenyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine typically involves multi-step organic reactions. The process begins with the preparation of the core benzoxazine structure, followed by the introduction of the hexyl and nitro groups. Common reagents used in these reactions include phenols, amines, and formaldehyde. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistency and efficiency in production. Purification processes such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

6-Hexyl-10-nitro-13,13-diphenyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

6-Hexyl-10-nitro-13,13-diphenyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of high-performance materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 6-hexyl-10-nitro-13,13-diphenyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aromatic rings and benzoxazine structure contribute to its binding affinity with various biological targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hexyl-10-nitro-13,13-diphenyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine is unique due to the presence of the hexyl group, which imparts distinct physicochemical properties

Properties

Molecular Formula

C33H32N2O4

Molecular Weight

520.6 g/mol

IUPAC Name

6-hexyl-10-nitro-13,13-diphenyl-6,11b-dihydro-[1,3]benzoxazino[3,4-a][3,1]benzoxazine

InChI

InChI=1S/C33H32N2O4/c1-2-3-4-11-20-31-34-29-19-13-12-18-28(29)33(24-14-7-5-8-15-24,25-16-9-6-10-17-25)39-32(34)27-23-26(35(36)37)21-22-30(27)38-31/h5-10,12-19,21-23,31-32H,2-4,11,20H2,1H3

InChI Key

JUEZFFDZINZSQV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1N2C(C3=C(O1)C=CC(=C3)[N+](=O)[O-])OC(C4=CC=CC=C42)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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